molecular formula C7H4ClF5OS B176530 4-(Pentafluorosulfanyl)benzoyl chloride CAS No. 197384-98-8

4-(Pentafluorosulfanyl)benzoyl chloride

Cat. No. B176530
Key on ui cas rn: 197384-98-8
M. Wt: 266.62 g/mol
InChI Key: NNFDYUZNKYWPGP-UHFFFAOYSA-N
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Patent
US06140528

Procedure details

Oxalyl chloride (1.53 g) was added to a stirred solution of 4-pentafluorosulphanyl- benzoic acid (0.99 g) in dichloroethane. A solution of N,N-dimethylformamide in dichloromethane (3 ml of a solution prepared by the addition of 2 drops of N,N-dimethylformamide to 10 ml of dichloromethane) was added. After 15 minutes the solution was heated for a further 15 minutes at 45° C., and evaporated to dryness to give 4-pentafluorosulphanylbenzoyl chloride as an orange oil (1.07 g). This was used directly in the subsequent reaction stage.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[F:7][S:8]([F:21])([F:20])([F:19])([F:18])[C:9]1[CH:17]=[CH:16]C(C(O)=O)=[CH:11][CH:10]=1.CN(C)C=O>ClC(Cl)C.ClCCl.CN(C)C=O>[F:7][S:8]([F:18])([F:19])([F:20])([F:21])[C:9]1[CH:10]=[CH:11][C:1]([C:2]([Cl:4])=[O:3])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.99 g
Type
reactant
Smiles
FS(C1=CC=C(C(=O)O)C=C1)(F)(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
solution
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FS(C1=CC=C(C(=O)Cl)C=C1)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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